2,3,3-三氟丙-1-烯

描述

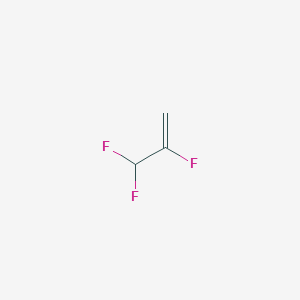

2,3,3-Trifluoroprop-1-ene is a type of fluoroalkene . It is a valuable example of the HFO class because it has a low global warming potential and is used in mobile air conditioning .

Synthesis Analysis

New copolymers based on vinylidene fluoride (VDF) and 2,3,3,3-tetrafluoroprop-1-ene were synthesized by organometallic-mediated radical copolymerization (OMRcP) using the combination of bis(tert-butylcyclohexyl) peroxydicarbonate initiator and bis(acetylacetonato)cobalt(II), (Co(acac) 2) as a controlling agent . Another synthesis method involves the telomerization of 3,3,3-trifluoroprop-1-ene .Molecular Structure Analysis

The molecular formula of 2,3,3-Trifluoroprop-1-ene is C3H3F3 . The molecular structure is based on structures generated from information available in ECHA’s databases .Chemical Reactions Analysis

The copolymerization of the fluoroalkenes copolymers were monitored by GPC and 19 F NMR with molar masses up to 12,200 g/mol and dispersities ( Đ) ranging from 1.33 to 1.47 . The reactivity ratios, r i , of both comonomers were determined by using the Fineman-Ross and Kelen-Tüdos fitting model leading to r VDF = 0.384 ± 0.013 and r 1234yf = 2.147 ± 0.129 at 60 °C .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3,3-Trifluoroprop-1-ene include a high crystallinity rate that makes them insoluble in many common organic solvents . More specific properties like density, boiling point, and others are not explicitly mentioned in the search results.科学研究应用

Summary of the Application

2,3,3-Trifluoroprop-1-ene is used in the synthesis of new copolymers based on vinylidene fluoride (VDF) and 2,3,3,3-tetrafluoroprop-1-ene .

Methods of Application or Experimental Procedures

The copolymers were synthesized by organometallic-mediated radical copolymerization (OMRcP) using the combination of bis (tert-butylcyclohexyl) peroxydicarbonate initiator and bis (acetylacetonato)cobalt (II), (Co (acac) 2) as a controlling agent .

Results or Outcomes

Kinetics studies of the copolymerization of the fluoroalkenes copolymers were monitored by GPC and 19 F NMR with molar masses up to 12,200 g/mol and dispersities (Đ) ranging from 1.33 to 1.47 . The reactivity ratios, r i , of both comonomers were determined by using the Fineman-Ross and Kelen-Tüdos fitting model leading to r VDF = 0.384 ± 0.013 and r 1234yf = 2.147 ± 0.129 at 60 °C .

2. Application in Organic Synthesis

Summary of the Application

2,3,3-Trifluoroprop-1-ene is used as a trifluoromethylated synthetic building block for the synthesis of trifluoromethyl-substituted molecules .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not provided in the source .

Results or Outcomes

The specific results or outcomes are not provided in the source .

3. Application in Heat Pumping and Refrigeration

Summary of the Application

2,3,3-Trifluoroprop-1-ene (R1234ze(Z)) is being investigated as a working fluid possessing a low global warming potential (GWP) for high-temperature heat pumping applications, organic Rankine cycles, and air-conditioning and refrigeration applications .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not provided in the source .

Results or Outcomes

The specific results or outcomes are not provided in the source .

4. Application in Electronic Materials

Summary of the Application

2,3,3-Trifluoroprop-1-ene is used as a solvent and cleaning agent for electronic materials .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not provided in the source .

Results or Outcomes

The specific results or outcomes are not provided in the source .

5. Application as Fire Extinguisher

Summary of the Application

2,3,3-Trifluoroprop-1-ene is used as a fire extinguishing agent . It has superior performance compared to widely used fire extinguishing materials such as trifluoromethane and heptafluoropropane . Therefore, it is considered an ideal halon substitute .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not provided in the source .

Results or Outcomes

The specific results or outcomes are not provided in the source .

6. Application in High-Performance Polymer Materials

Summary of the Application

2,3,3-Trifluoroprop-1-ene is used as a monomer for special polymers, used in the synthesis of high-performance polymer materials .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not provided in the source .

Results or Outcomes

The specific results or outcomes are not provided in the source .

安全和危害

The safety data sheet for a similar compound, 2-bromo-3,3,3-trifluoroprop-1-ene, suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

属性

IUPAC Name |

2,3,3-trifluoroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F3/c1-2(4)3(5)6/h3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMRIJKGIVGYIAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20597725 | |

| Record name | 2,3,3-Trifluoroprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,3-Trifluoroprop-1-ene | |

CAS RN |

158664-13-2 | |

| Record name | 2,3,3-Trifluoroprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3S,4S,5R,6S)-3,4,5-Triacetyloxy-6-(2,4-dinitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B126099.png)

![Sodium {(5E)-5-[(1E)-1-(3-methyl-1,3-thiazolidin-2-ylidene)propan-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}acetate](/img/structure/B126131.png)

![3-[3-[[2-[[5-(2-Carboxyethyl)-2-hydroxyphenyl]methyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]methyl]-4-hydroxyphenyl]propanoic acid](/img/structure/B126134.png)